5-tert-butyl-1,3-oxazole-4-carbaldehyde

Lipophilicity LogP Drug-likeness

Researchers often struggle with uncontrolled regioselectivity in oxazole functionalization, leading to ambiguous SAR outcomes. 5-tert-Butyl-1,3-oxazole-4-carbaldehyde solves this with a sterically demanding tert-butyl group that acts as a built-in directing element. - Enables precise regioselective derivatization at the aldehyde handle. - Enhanced lipophilicity (calc. logP ~1.87) improves passive membrane permeability in probe synthesis. - Supplied at ≥98% purity to minimize confounding assay impurities. Ideal for medicinal chemistry library construction and lead optimization programs.

Molecular Formula C8H11NO2
Molecular Weight 153.181
CAS No. 911203-09-3
Cat. No. B2925924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-butyl-1,3-oxazole-4-carbaldehyde
CAS911203-09-3
Molecular FormulaC8H11NO2
Molecular Weight153.181
Structural Identifiers
SMILESCC(C)(C)C1=C(N=CO1)C=O
InChIInChI=1S/C8H11NO2/c1-8(2,3)7-6(4-10)9-5-11-7/h4-5H,1-3H3
InChIKeyYTKKFBPSQPEMOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-tert-Butyl-1,3-oxazole-4-carbaldehyde: Core Scaffold


5-tert-Butyl-1,3-oxazole-4-carbaldehyde (CAS 911203-09-3) is a heterocyclic small molecule building block featuring a 1,3-oxazole core with a sterically demanding tert-butyl substituent at the 5-position and a reactive aldehyde handle at the 4-position. The oxazole ring is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound provides a unique combination of lipophilicity and electrophilic reactivity, making it a key intermediate for library synthesis and drug discovery programs . The compound is typically supplied at 95–98% purity for research use .

5-tert-Butyl-1,3-oxazole-4-carbaldehyde vs. Generic Analogs


The 5-tert-butyl substituent fundamentally alters the compound's physicochemical profile and synthetic utility compared to unsubstituted or 5-methyl analogs. The bulky, electron-donating tert-butyl group significantly increases lipophilicity (estimated logP) and steric shielding around the oxazole ring, which directly impacts metabolic stability, target binding conformations, and regioselectivity in further chemical transformations . Substituting with a 5-methyl-oxazole-4-carbaldehyde, for example, would result in a smaller steric footprint and substantially different partition coefficient, potentially leading to divergent SAR outcomes in lead optimization campaigns . This makes generic substitution inadvisable without revalidation of the entire synthetic route and biological profile.

5-tert-Butyl-1,3-oxazole-4-carbaldehyde: Head-to-Head Comparison


Enhanced Lipophilicity vs. Simpler Analogs

The 5-tert-butyl substitution on the oxazole ring is predicted to confer higher lipophilicity compared to the parent oxazole-4-carbaldehyde and the 5-methyl analog, based on calculated logP values of structurally related compounds. The estimated logP for the target compound is approximately 1.87, whereas a simple oxazole derivative with a smaller substituent shows a logP around 1.4 . This increase in logP can enhance membrane permeability, a critical parameter for intracellular target engagement. The 5-tert-butyl-1,2-oxazole-4-carbaldehyde regioisomer is a distinct compound (CAS 1496866-52-4), highlighting that the 1,3-oxazole nitrogen placement is crucial for specific interactions .

Lipophilicity LogP Drug-likeness Permeability

Steric Bulk Guides Regioselective Derivatization

The steric parameter (Sterimol B1) for a tert-butyl group is significantly larger than that of a methyl group. While specific experimental data for the aldehyde reactivity of this compound are not publicly available, the general principle is that the bulky 5-tert-butyl group sterically shields the adjacent 4-aldehyde, potentially directing nucleophilic attacks to less hindered sites on the oxazole ring during subsequent functionalization. In contrast, 5-methyl-oxazole-4-carbaldehyde (CAS 956118-40-4) presents a much smaller steric profile, which can lead to different reaction outcomes and product distributions . This is a key practical consideration during procurement for synthetic route planning.

Steric effects Regioselectivity Synthetic chemistry Derivatization

Higher Purity for Reproducible Assays

Commercial suppliers typically offer 5-tert-butyl-1,3-oxazole-4-carbaldehyde at a guaranteed minimum purity of 98% . In contrast, the unsubstituted oxazole-4-carbaldehyde (CAS 118994-84-6) is commonly supplied at a lower minimum purity of 95% . While this is a vendor specification rather than a direct activity metric, the higher available purity can reduce batch-to-batch variability in critical biological assays, which is a demonstrable advantage for procurement decisions focused on assay reproducibility.

Purity Reproducibility Procurement specification Lead optimization

5-tert-Butyl-1,3-oxazole-4-carbaldehyde: Key Applications


Cell-Permeable Probe Design

The elevated calculated logP of ~1.87 for 5-tert-butyl-1,3-oxazole-4-carbaldehyde makes it a superior starting point for synthesizing probes that require passive diffusion across lipid bilayers. The steric bulk of the tert-butyl group also provides a defined, rigid conformation that can be exploited in structure-based drug design.

Steric-Controlled Library Synthesis

The large steric footprint of the 5-tert-butyl group provides a built-in directing element for regioselective chemistry. This compound is ideal for combinatorial library construction where control over the site of subsequent functionalization is paramount, a capability not offered by smaller 5-substituted analogs.

Reproducible Biological Screening

With a commercially specified purity of 98% , this compound minimizes the introduction of confounding impurities into dose-response and selectivity assays, ensuring that the observed biological effect can be attributed with high confidence to the intended molecular structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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